methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position of the pyrazole ring. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various ester derivatives.
Scientific Research Applications
Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and phenyl group, differing in functional groups and positions.
Uniqueness
Methyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13N3O4 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H13N3O4/c1-17-10(14)4-5-12-8(7-2-3-7)6-9(11-12)13(15)16/h6-7H,2-5H2,1H3 |
InChI Key |
DXPCAKHJVOHTDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
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